
Ammoninum-d4 Deuteroxide
概要
説明
Ammonium-d4 deuteroxide is a chemical compound with the molecular formula ND4OD. It is a deuterated form of ammonium hydroxide, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
科学的研究の応用
Ammonium-d4 deuteroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a deuterated solvent and reagent in NMR spectroscopy to study the structure and dynamics of organic and inorganic compounds.
Biology: It is used in isotope labeling studies to trace metabolic pathways and investigate enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Safety and Hazards
作用機序
Target of Action
Ammoninum-d4 Deuteroxide, also known as Ammonium Hydrogen Deuterium Oxide, is a chemical compound that is commonly used in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of this compound are the biomolecules that are studied using NMR spectroscopy .
Mode of Action
This compound interacts with its targets by serving as a solvent for many organic and inorganic compounds . The deuterium atom in this compound has one proton and one neutron in its nucleus, whereas the normal hydrogen atom (protium) has only one proton . This unique property allows it to be detected by NMR spectroscopy .
Biochemical Pathways
The use of this compound can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions . These interactions are crucial for the stability of a biomolecule and its biological function . The use of this compound as a solvent enhances the sensitivity and resolution of the NMR spectra, making it a valuable tool for researchers and scientists .
Pharmacokinetics
Research on deuterium oxide (d2o) suggests that deuteration can slow down the metabolic process and improve the half-life of drugs . This could potentially improve the bioavailability of drugs that are metabolized by pathways involving carbon-hydrogen (C-H) bonds .
Result of Action
The result of this compound’s action is the enhanced sensitivity and resolution of NMR spectra . This allows researchers to better understand the properties and behavior of various chemical compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For example, its density is 1.056 g/mL at 25 °C . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
It is known that deuterium isotope substitution in one part of a molecule could produce a significant effect on chemical shifts of neighboring nuclei as well as on nuclei located far from the site of replacement .
Cellular Effects
Deuterium oxide, a related compound, has been reported to have various effects on living cells, including cytotoxicity, cytostatic activity, antineoplastic effect, antiproliferative effect, antimitotic action, and nucleic acid synthesis .
Molecular Mechanism
The molecular mechanism of Ammonium-d4 Deuteroxide is not well studied. It is known that deuterium, an isotope of hydrogen, can replace hydrogen in chemical compounds, potentially altering their properties .
準備方法
Synthetic Routes and Reaction Conditions
Ammonium-d4 deuteroxide can be synthesized through the reaction of deuterium oxide (D2O) with ammonium chloride (NH4Cl). The reaction involves the exchange of hydrogen atoms in ammonium chloride with deuterium atoms from deuterium oxide, resulting in the formation of ammonium-d4 deuteroxide. The reaction is typically carried out at room temperature and requires careful handling to avoid contamination with regular water.
Industrial Production Methods
In an industrial setting, the production of ammonium-d4 deuteroxide involves the use of high-purity deuterium oxide and ammonium chloride. The reaction is conducted in a controlled environment to ensure the purity and isotopic enrichment of the final product. The resulting solution is then concentrated to the desired level, typically around 25-26% in deuterium oxide.
化学反応の分析
Types of Reactions
Ammonium-d4 deuteroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated nitrogen oxides.
Reduction: It can be reduced to form deuterated ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with ammonium-d4 deuteroxide include deuterated solvents, oxidizing agents like deuterated hydrogen peroxide, and reducing agents like deuterated lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving ammonium-d4 deuteroxide include deuterated nitrogen oxides, deuterated ammonia, and various deuterated organic compounds, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Ammonium-d chloride: Similar to ammonium-d4 deuteroxide but with chloride ions instead of hydroxide ions.
Ammonium-15N hydroxide: Contains the nitrogen-15 isotope instead of deuterium.
Deuterated ammonia: Contains deuterium atoms but lacks the hydroxide group.
Uniqueness
Ammonium-d4 deuteroxide is unique due to its high isotopic purity and its ability to act as both a deuterated solvent and a reagent in various chemical reactions. Its deuterium content makes it particularly valuable in NMR spectroscopy and isotope labeling studies, where precise isotopic labeling is essential.
特性
InChI |
InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUQVKOLVNVRT-NSPFYZSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])[2H].[2H]O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
40.077 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12168-30-8 | |
| Record name | [2H4]ammonium [2H]hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
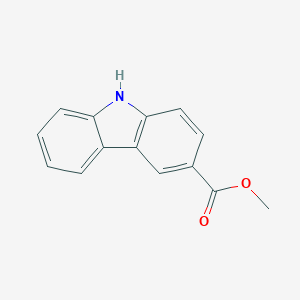
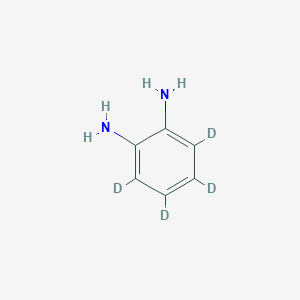
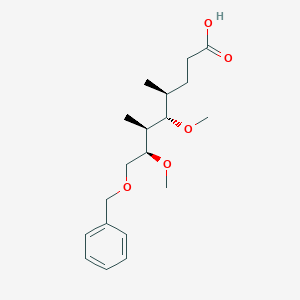
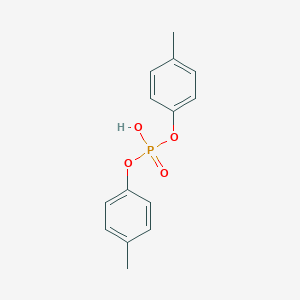
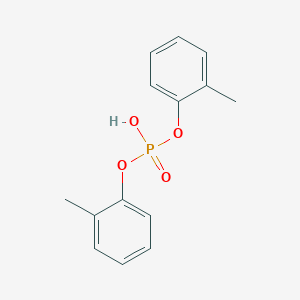
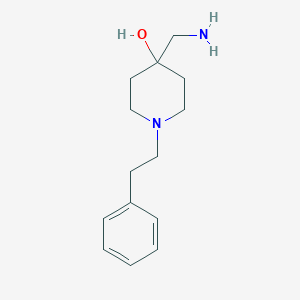

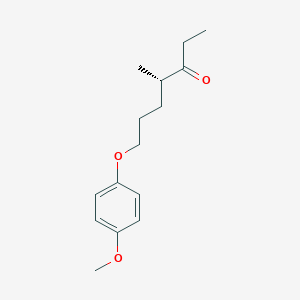
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
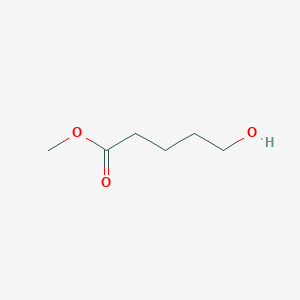
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)
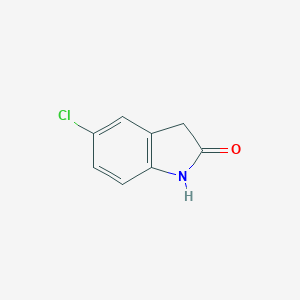
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
